methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate is a complex organic compound that belongs to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a cyano group, a hydroxy group, and a chlorophenyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiazole derivatives with appropriate aldehydes and nitriles under controlled conditions. The reaction conditions often involve the use of bases such as anhydrous potassium carbonate and solvents like methanol or ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include bases, acids, and solvents like acetonitrile and tetrahydrofuran. Major products formed from these reactions depend on the specific functional group being targeted.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate can be compared with other thiazolopyridine derivatives, such as:
- 2-(4-Bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4-fluorophenyl)amide
- 2-Substituted thiazolo[3,2-a]pyrimidine derivatives These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities . The unique combination of functional groups in this compound contributes to its distinct reactivity and potential applications.
Properties
Molecular Formula |
C22H17ClN2O4S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)-8-cyano-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C22H17ClN2O4S/c1-29-21(27)14-4-2-13(3-5-14)17-10-19(26)25-20(18(17)11-24)30-12-22(25,28)15-6-8-16(23)9-7-15/h2-9,17,28H,10,12H2,1H3 |
InChI Key |
LEMOSZUDSGHOLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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